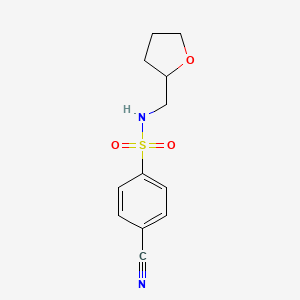

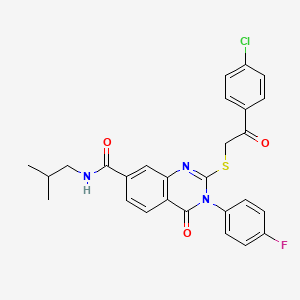

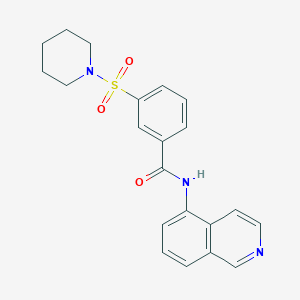

4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

Sulfonamide compounds, including derivatives similar to 4-cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, are synthesized and characterized for their structural and electronic properties. For instance, a study focused on the synthesis, X-ray structural characterization, and density functional theory (DFT) analysis of a sulfonamide compound, highlighting the importance of such compounds in understanding molecular interactions and electronic properties. The research elaborates on the stability of the molecule, hyperconjugative interactions, atomic charges, and frontier molecular orbitals, indicating the relevance of these compounds in materials science and molecular engineering (Sarojini et al., 2012).

Molecular Interactions in Crystals and Solutions

Studies on sulfonamides also extend to investigating molecular interactions in crystals and solutions. This includes understanding the thermodynamics of sublimation, solubility, solvation, and distribution processes. Such research provides insights into the physicochemical properties of sulfonamides, offering a foundation for their application in pharmaceutical formulation and materials science (Perlovich et al., 2008).

Catalysis and Synthesis

The role of sulfonamide derivatives in catalysis and synthesis is another area of application. For example, the catalytic asymmetric α-alkylation of ketones and aldehydes with N-benzylic sulfonamides through carbon-nitrogen bond cleavage showcases the utility of sulfonamide compounds in organic synthesis. This demonstrates their potential in creating enantioselective synthesis pathways, a crucial aspect of medicinal chemistry (Weng et al., 2011).

Environmental Applications

The synthesis of sulfonamides catalyzed by nano-Ru/Fe3O4 highlights the environmental applications of these compounds. This research presents a green and efficient method for the synthesis of sulfonamides, indicating their potential in sustainable chemistry and environmental remediation. The use of nanostructured catalysts for the synthesis of environmentally significant compounds emphasizes the role of sulfonamides in green chemistry (Shi et al., 2009).

Biomedical Applications

Beyond their chemical properties, sulfonamides are investigated for their biological activities. Research on the synthesis, cytotoxicity, and carbonic anhydrase inhibitory activities of new pyrazolines benzene sulfonamides provides insights into the therapeutic potential of sulfonamide derivatives. These studies contribute to the development of new pharmaceuticals, highlighting the biomedical significance of sulfonamides in drug discovery and development (Kucukoglu et al., 2016).

特性

IUPAC Name |

4-cyano-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11/h3-6,11,14H,1-2,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLAYXFXWXYRNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

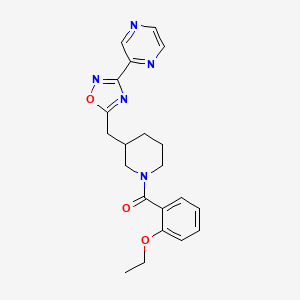

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725351.png)

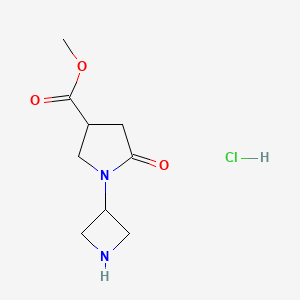

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2725355.png)

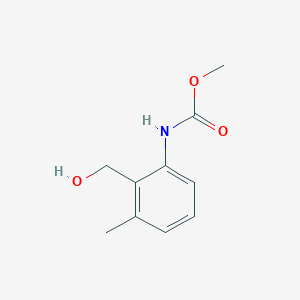

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)

![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)